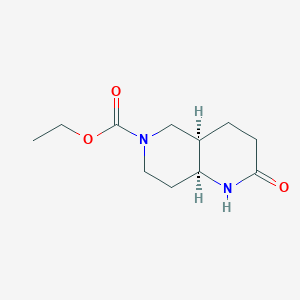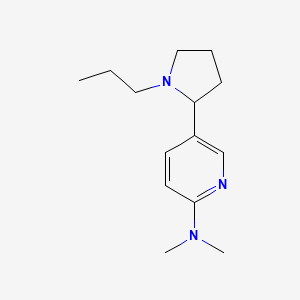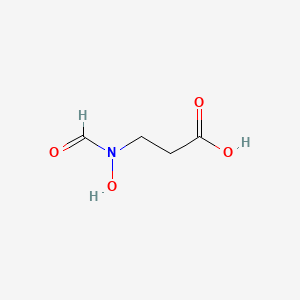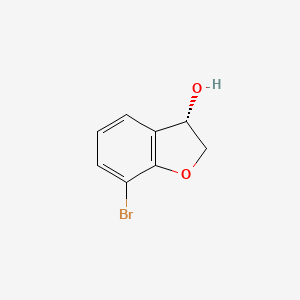
(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol typically involves the bromination of 2,3-dihydrobenzofuran followed by a stereoselective reduction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The stereoselective reduction can be carried out using chiral catalysts or reagents to ensure the formation of the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and reduction processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,3-dihydrobenzofuran.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted benzofurans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,3-dihydrobenzofuran.
Substitution: Formation of various substituted benzofurans.
Scientific Research Applications
(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the stereochemistry of the compound play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Lacks the stereochemistry of the (S)-enantiomer.
2,3-Dihydrobenzofuran: Lacks the bromine atom.
7-Chloro-2,3-dihydrobenzofuran: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol is unique due to its specific stereochemistry and the presence of the bromine atom. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m1/s1 |
InChI Key |
YPXQKMUDRAZXCL-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)Br)O |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





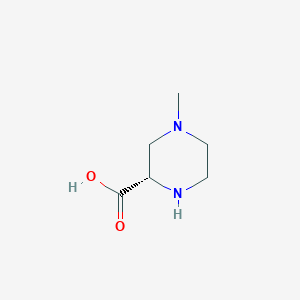
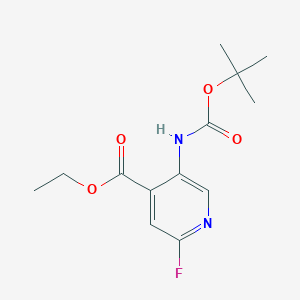
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
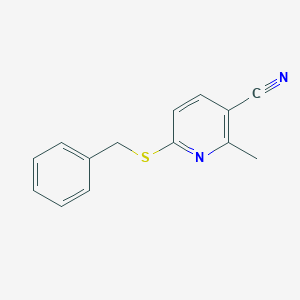
![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)
